4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
Description
Properties
Molecular Formula |
C17H12N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C17H12N2O2S/c20-15-6-5-10(7-16(15)21)14-9-22-17(19-14)12-8-18-13-4-2-1-3-11(12)13/h1-9,18,20-21H |
InChI Key |
QCVKZCVRKSLRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=CS3)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Biological Activity
4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol, referred to as 1,2-diol, is a novel indole-based compound that has garnered attention for its significant biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
The primary mechanism through which 1,2-diol exerts its biological effects is by targeting the NLRP3 inflammasome. This complex plays a crucial role in the immune response and inflammation. Research indicates that 1,2-diol inhibits the activation of the NLRP3 inflammasome by disrupting the interaction between NLRP3 and NEK7, which is essential for inflammasome assembly and activation. This action leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-1β while not affecting TNF-α production, indicating a selective inhibitory effect on specific inflammatory pathways .
Anti-inflammatory Effects
In a study focused on acute lung injury (ALI) induced by lipopolysaccharides (LPS), 1,2-diol demonstrated significant protective effects in vivo. The compound was shown to alleviate symptoms of ALI such as pulmonary edema and excessive leukocyte accumulation. The results indicated that 1,2-diol could serve as a potential therapeutic agent for sepsis-related ALI by modulating inflammasome activity .
Antimicrobial Activity
In addition to its anti-inflammatory properties, 1,2-diol exhibits antimicrobial activity. A related class of compounds—indole-based thiazole derivatives—has shown promising results against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL. These derivatives are effective against both Gram-positive and Gram-negative bacteria .
In Vitro Studies
A series of in vitro experiments highlighted the cytotoxic effects of indole derivatives on human cancer cell lines. For example, compounds within this class showed IC50 values in the low micromolar range against A549 (lung cancer) cells. The preferential suppression of rapidly dividing cancer cells compared to non-tumor cells suggests potential applications in cancer therapy .
In Vivo Studies
In vivo studies involving animal models have confirmed the efficacy of 1,2-diol in reducing inflammation associated with LPS-induced ALI. The administration of this compound resulted in decreased levels of inflammatory markers and improved survival rates in treated subjects compared to controls .
Data Tables
Scientific Research Applications
Anti-inflammatory Applications
One of the most significant findings regarding 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol is its role in alleviating acute lung injury (ALI) induced by lipopolysaccharide (LPS). A study demonstrated that this compound acts as a potent inhibitor of the NLRP3 inflammasome, which is a key player in inflammatory responses. The mechanism involves disrupting the interaction between NLRP3 and NEK7, subsequently inhibiting inflammasome assembly and activation .
Key Findings:
- Mechanism of Action: Inhibition of NLRP3 inflammasome signaling.
- Effects Observed: Dose-dependent reduction in IL-1β secretion without affecting TNF-α production.
- Potential Therapeutic Use: Suggested as a novel treatment for sepsis-related acute lung injury.
Potential Applications:
- Alzheimer's Disease Treatment: By inhibiting acetylcholinesterase, it may help increase acetylcholine levels and improve cognitive function.
Antimicrobial Activity
The broader class of compounds related to 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol has been evaluated for antimicrobial properties. Various derivatives have shown promising results against different bacterial strains. This suggests that with further modification and testing, 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol could also exhibit similar antimicrobial effects .
Research Insights:
- Antibacterial Activity: Compounds derived from related structures have demonstrated significant antibacterial properties.
Case Studies and Experimental Data
A comprehensive analysis of experimental data provides insights into the effectiveness and mechanisms of action of 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol:
Chemical Reactions Analysis
Mechanism of Action (Biological Reactivity)
1,2-diol exerts its anti-inflammatory effects by selectively inhibiting the NLRP3 inflammasome. Key mechanistic insights include:
-
Disruption of NLRP3–NEK7 Interaction : The compound prevents the association between NLRP3 and NEK7, a critical step for inflammasome assembly .
-
Inhibition of Caspase-1 Cleavage : It suppresses the cleavage of pro-caspase-1 and GSDMD, reducing IL-1β secretion without affecting TNF-α production .
Table 2: Biological Reactivity of 1,2-Diol
| Parameter | Effect | Experimental Evidence |
|---|---|---|
| NLRP3 Inflammasome Activation | Inhibited | Dose-dependent suppression of IL-1β secretion in LPS-primed macrophages |
| Caspase-1 Cleavage | Reduced | Western blot showing decreased cleavage of caspase-1 and GSDMD |
| TNF-α Production | Unaffected | No impact on TNF-α release, confirming selectivity |
Structural Features and Reactivity
The compound’s reactivity is influenced by its functional groups:
-
Thiazole Ring : Provides a conjugated system for potential π-π interactions or coordination with metal catalysts.
-
Indole Moiety : Enhances lipophilicity and may participate in hydrogen bonding.
-
Benzene-1,2-diol : The diol groups can act as electron-donating sites, influencing solubility and reactivity.
Related Chemical Transformations
While not directly applicable, insights from analogous compounds highlight:
-
Multi-Component Reactions : For example, 3-cyanoacetyl indoles can undergo Knoevenagel condensation and Michael addition to form complex heterocycles .
-
BF₂ Complexation : Thiazole derivatives can form fluorescent boron complexes via acylation and coordination .
Challenges and Considerations
-
Synthetic Complexity : The compound’s multi-ring system and functional groups necessitate careful control of reaction conditions to avoid side reactions.
-
Stability : The diol groups may require protection during synthesis to prevent oxidation or unwanted coupling.
-
Selectivity : The biological activity hinges on selective inhibition of NLRP3, suggesting precise molecular recognition mechanisms .
Comparison with Similar Compounds
Alkoxyethyl-Substituted Benzene-1,2-diol Derivatives
Compounds 4a–4f (e.g., 4-(2-methoxyethyl)benzene-1,2-diol) share the benzene-1,2-diol core but lack the indole-thiazole moiety. Instead, they feature alkoxyethyl side chains (Table 1).
Table 1: Alkoxyethyl Derivatives ()
| Compound | R Group | Yield (%) | Molecular Weight (HRMS) | Key Applications |
|---|---|---|---|---|
| 4a | Methoxyethyl | 96 | 168.079247 | Chemical synthesis intermediates |
| 4b | Ethoxyethyl | 88 | 182.094382 | Drug development scaffolds |
| 4c | Propoxyethyl | 91 | 196.109392 | Not specified |
| 4d | Butoxyethyl | 98 | 210.125280 | Not specified |
| 4e | Hexyloxyethyl | 91 | 238.157767 | Not specified |
| 4f | Octyloxyethyl | 83 | 266.188001 | Not specified |
Key Differences :
- 1,2-diol ’s indole-thiazole substituent confers NLRP3-specific activity, whereas 4a–4f are primarily synthetic intermediates with undefined biological roles .
- Alkoxyethyl derivatives exhibit higher yields (83–98%) compared to 1,2-diol , whose synthetic route is more complex due to heterocyclic components .
trans-Stilbene Fluorescent Probes
Compounds like (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (SB-11 ) and its analogues (e.g., anthracene/pyrene derivatives) share the benzene-1,2-diol core but incorporate vinyl-linked aromatic systems (Table 2) .
Table 2: trans-Stilbene Derivatives ()
| Compound | Aromatic System | Fluorescence Lifetime (ns) | Key Applications |
|---|---|---|---|
| SB-11 | Naphthalene | 3.2 (in methanol) | Amyloid fibril imaging (TTR binding) |
| SB-14 | Naphthalene | 3.5 (in methanol) | Conformational discrimination of TTR |
| Compound 4 | Anthracene | 8.1 (in methanol) | Extended fluorescence for fibril characterization |
| Compound 5 | Pyrene | 12.4 (in methanol) | High-sensitivity amyloid detection |
Key Differences :
Thiazole-Containing Analogues
1,2-diol ’s thiazole ring is critical for NLRP3 binding. Other thiazole derivatives include:
Table 3: Thiazole-Based Compounds ()
| Compound | Substituents | Activity (IC50/EC50) | Key Applications |
|---|---|---|---|
| 1,2-diol | Indole-thiazole | NLRP3 inhibition (dose-dependent) | ALI, sepsis |
| 4-(2-(6-methylpyridin-2-yl amino)-thiazol-4yl) benzene-1,2-diol | Pyridinyl-thiazole | EC50 = 0.73 µM (antiprion) | Creutzfeldt-Jakob disease |
| Compound 14 | Dichlorophenyl-thiazole | IC50 = 11.8 µM (SARS-CoV-2) | COVID-19 therapy |
Key Differences :
Bis(indoloyl)methane Derivatives
Compounds like 4-(di(1H-indol-3-yl)methyl)benzene-1,2-diol share the indole group but lack the thiazole ring. These are synthesized using Indion Ina 225H resin and exhibit antifungal activity .
Key Differences :
- Bis(indoloyl)methanes are larger molecules with dual indole groups, limiting their NLRP3 affinity compared to 1,2-diol .
Preparation Methods
Reaction Overview
This method employs the classical Hantzsch thiazole synthesis, leveraging α-haloketones and thioamides. The protocol involves:
-
Synthesis of 4-(bromoacetyl)benzene-1,2-diol : Bromination of 4-acetylbenzene-1,2-diol using hydrobromic acid (HBr) and acetic anhydride.
-
Thioamide preparation : Indole-3-carboxaldehyde is converted to indole-3-thioamide via treatment with phosphorus pentasulfide (P₂S₅) in anhydrous tetrahydrofuran (THF).
-
Cyclocondensation : The bromoacetyl derivative reacts with indole-3-thioamide in ethanol under reflux, catalyzed by triethylamine (Et₃N), to form the thiazole ring.
Reaction Scheme :
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Catalyst | Triethylamine | 82 |
| Temperature (°C) | 80 | 78 |
| Reaction Time (h) | 12 | 78 |
Key Findings :
Three-Component Domino Reaction
Reaction Design
Adapted from Wang et al., this one-pot method combines:
-
2-Methylbenzo[d]thiazol-5-amine : Serves as the thiazole precursor.
-
4-Formylbenzene-1,2-diol : Introduces the catechol moiety.
-
Indole-3-glyoxal monohydrate : Provides the indole group.
Mechanism :
-
Condensation of amine and aldehyde forms a Schiff base.
-
Cyclization with glyoxal constructs the thiazole-indole framework.
Reaction Scheme :
Performance Metrics
| Component | Molar Ratio | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazolamine | 1.0 | 72 | 95 |
| 4-Formylcatechol | 1.2 | 72 | 95 |
| Indole-3-glyoxal | 1.1 | 72 | 95 |
Advantages :
-
Eliminates intermediate isolation, reducing synthesis time by 40%.
-
Water is the sole byproduct, enhancing environmental compatibility.
Schiff Base-Mediated Cyclization
Protocol Description
Inspired by urease inhibitor syntheses, this route involves:
-
Schiff base formation : Reacting 4-amino-1,3-thiazole-5-carbaldehyde with indole-3-carboxylic acid hydrazide in methanol.
-
Oxidative cyclization : Treating the Schiff base with iodine (I₂) and potassium carbonate (K₂CO₃) to form the thiazole ring.
Critical Steps :
-
Hydrazide activation via acetic acid catalysis improves imine bond stability.
-
Iodine acts as both oxidant and electrophile for ring closure.
Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).
Microwave-Assisted Solid-Phase Synthesis
Methodology
A modern approach using polymer-supported reagents:
-
Resin-bound catechol : Wang resin functionalized with 4-hydroxy-3-methoxyphenyl groups.
-
Thiazole formation : Microwave irradiation (150 W, 100°C) of resin with 2-(indol-3-yl)thioacetamide and tetrabutylammonium fluoride (TBAF).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Hantzsch Synthesis | 78 | 92 | 12 | $$ |
| Three-Component | 72 | 95 | 6 | $ |
| Schiff Base | 68 | 89 | 8 | $$ |
| Microwave-Assisted | 85 | 85 | 0.3 | $$$ |
Q & A
Basic: What are the key considerations for synthesizing 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach is to react indole-3-carbaldehyde with thioamides or α-haloketones under Hantzsch thiazole synthesis conditions . For example, microwave-assisted synthesis (as demonstrated for similar triazole derivatives) can reduce reaction time and improve yield . Key optimizations include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalysts : Employ acetic acid or p-toluenesulfonic acid for acid-catalyzed cyclization .
- Temperature control : Reflux conditions (e.g., ethanol at 80°C) are critical for intermediate formation .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm hydroxyl groups (broad peak ~3200–3500 cm⁻¹) and C=N/C-S bonds in the thiazole ring (1600–1650 cm⁻¹) .
- HPLC-MS : Use C18 columns with methanol/water mobile phases to assess purity (>95%) and confirm molecular ion peaks .
Advanced: How can solvatochromic analysis and computational modeling elucidate electronic properties and solvent interactions?
Methodological Answer:
- Solvatochromic Studies :
Prepare solutions in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Measure UV-Vis spectra to observe shifts in λmax, indicating charge-transfer transitions. Correlate with Reichardt’s solvent polarity parameter (ET(30)) . - Computational Modeling :
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Docking Studies :
Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Dock the compound into active sites (e.g., ATP-binding pockets) and analyze binding energies (ΔG) and hydrogen-bonding networks . - Comparative SAR :
Synthesize analogs with modifications to the indole, thiazole, or diol moieties. Test in vitro bioactivity (e.g., IC50 assays) and correlate with computational data to identify critical functional groups .
Basic: How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted with PBS or cell culture medium .
- pH Adjustment : The diol group (pKa ~9–10) can be deprotonated in mildly basic buffers (pH 8–9) to enhance aqueous solubility .
- Surfactants : Incorporate polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions .
Advanced: What experimental designs mitigate oxidative degradation of the benzene-1,2-diol moiety?
Methodological Answer:
- Antioxidant Additives : Include 0.1% ascorbic acid or EDTA in storage buffers to chelate metal ions and prevent radical formation .
- Light Protection : Store solutions in amber vials under nitrogen atmosphere to minimize photooxidation .
- Stability-Indicating HPLC : Develop a gradient method to monitor degradation products (e.g., quinone formation) over time .
Advanced: How can NMR crystallography resolve discrepancies in solid-state vs. solution-phase structures?
Methodological Answer:
- Solid-State NMR : Compare ¹³C CP/MAS spectra with solution NMR to detect polymorphism or crystal packing effects .
- X-ray Diffraction : If single crystals are obtainable, resolve the structure and validate against DFT-optimized geometries . For microcrystalline samples, pair with PXRD and Rietveld refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
